

# Chlorsulfuron chemical structure and synthesis pathway

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## Compound of Interest

Compound Name: Chlorsulfuron

Cat. No.: B1668881

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An In-depth Technical Guide to the Chemical Structure and Synthesis of **Chlorsulfuron**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Chlorsulfuron** is a first-generation sulfonylurea herbicide developed by DuPont, first registered in 1982.[1] It is a selective, pre-emergence and post-emergence herbicide used to control broadleaf weeds and some grasses in cereals like wheat, barley, and oats.[2][3] Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[4][5] This inhibition leads to the cessation of cell division and plant growth. This technical guide provides a detailed overview of the chemical structure, synthesis pathway, and key experimental protocols for **Chlorsulfuron**.

## Chemical Structure

**Chlorsulfuron**, with the IUPAC name 2-Chloro-N-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]benzene-1-sulfonamide, is a complex organic molecule. Its structure is characterized by a central sulfonylurea bridge that connects a substituted phenyl ring with a triazine heterocycle.

The key structural features are:

- A 2-chlorophenyl group: This aromatic ring is substituted with a chlorine atom at the ortho position relative to the sulfonyl group.
- A sulfonylurea bridge (-SO<sub>2</sub>NHCONH-): This functional group is characteristic of all sulfonylurea herbicides and is essential for their biological activity.
- A 1,3,5-triazine ring: This heterocyclic ring is substituted with a methoxy group and a methyl group.

The molecular formula of **Chlorsulfuron** is C<sub>12</sub>H<sub>12</sub>ClN<sub>5</sub>O<sub>4</sub>S.

## Physicochemical Properties of Chlorsulfuron

Property	Value	Reference
Molar Mass	357.78 g/mol	
Appearance	White crystalline solid	
Melting Point	173-178 °C	
Decomposition Temperature	192 °C	
Density	1.48 g/cm <sup>3</sup>	
Water Solubility	12,500 mg/L (at 20 °C)	
pKa	3.4	
Vapor Pressure	4.0 x 10 <sup>-9</sup> mm Hg (at 25 °C)	

## Synthesis Pathway

The commercial synthesis of **Chlorsulfuron** is a multi-step process that primarily involves the condensation of two key intermediates: 2-chlorobenzenesulfonyl isocyanate and 2-amino-4-methoxy-6-methyl-1,3,5-triazine.

The overall synthesis can be broken down into the following stages:

- Synthesis of 2-amino-4-methoxy-6-methyl-1,3,5-triazine.

- Synthesis of 2-chlorobenzenesulfonyl isocyanate.
- Condensation of the two intermediates to form **Chlorsulfuron**.

Caption: Overall synthesis pathway of **Chlorsulfuron**.

## Experimental Protocols

### Synthesis of 2-amino-4-methoxy-6-methyl-1,3,5-triazine

A one-pot method for the preparation of 2-amino-4-methoxy-6-methyl-1,3,5-triazine has been described.

- Step 1: Cyanuric chloride and dimethyl malonate are reacted in a solvent with an alkali. The molar ratio of cyanuric chloride to dimethyl malonate is typically 1:1-1.1.
- Step 2: The pH of the resulting compound is adjusted with hydrochloric acid, followed by a reaction with ammonia water to yield an intermediate.
- Step 3: The intermediate is then treated with sodium hydroxide in methanol, followed by hydrolysis and decarboxylation with hydrochloric acid to yield the final product, 2-amino-4-methoxy-6-methyl-1,3,5-triazine.

An alternative synthesis involves the reaction of acetamidine hydrochloride with dimethyl N-cyanoimidocarbonate in the presence of a base like potassium hydroxide in methanol.

### Synthesis of o-Chlorobenzenesulfonamide

This key intermediate is synthesized from o-chlorotoluene.

- Step 1: o-Chlorotoluene is reacted with chlorosulfonic acid to produce 2-chlorobenzenesulfonyl chloride.
- Step 2: The resulting sulfonyl chloride is then treated with ammonia to yield o-chlorobenzenesulfonamide.

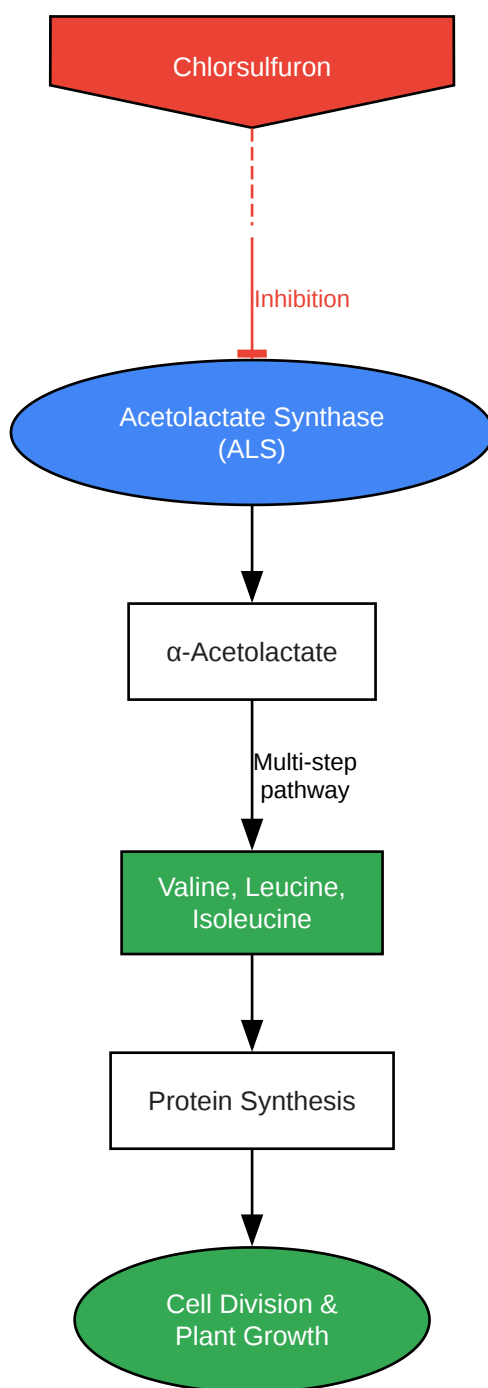
### Synthesis of Chlorsulfuron

The final step is the condensation of the two primary intermediates.

- Method A: Using 2-chlorobenzenesulfonyl isocyanate
  - o-Chlorobenzenesulfonamide is reacted with phosgene or a phosgene substitute like trichloromethyl chloroformate (diphosgene) or bis(trichloromethyl)carbonate (triphosgene) to form 2-chlorobenzenesulfonyl isocyanate.
  - The isocyanate is then condensed with 2-amino-4-methoxy-6-methyl-1,3,5-triazine in an inert solvent like toluene. The reaction mixture is heated to about 50°C for several hours.
  - The product, **Chlorsulfuron**, precipitates upon cooling and can be isolated by filtration and drying.
- Method B: Direct reaction
  - In some methods, o-chlorobenzenesulfonamide is directly reacted with the triazine derivative in the presence of a coupling agent.

## Mechanism of Action

**Chlorsulfuron**'s herbicidal activity stems from its ability to inhibit acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).



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Caption: Inhibition of ALS by **Chlorsulfuron**.

This enzyme catalyzes the first step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. By blocking this pathway, **Chlorsulfuron** deprives the plant of

essential amino acids required for protein synthesis and cell division, ultimately leading to growth arrest and death of susceptible plants.

## Conclusion

**Chlorsulfuron** remains a significant herbicide due to its high efficacy at low application rates. Its synthesis, while multi-stepped, relies on well-established chemical transformations. Understanding its chemical structure and synthesis pathway is crucial for the development of new analogs, the optimization of production processes, and for studying its environmental fate and metabolic pathways. The detailed information provided in this guide serves as a valuable resource for professionals in the fields of agrochemical research, synthetic chemistry, and drug development.

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